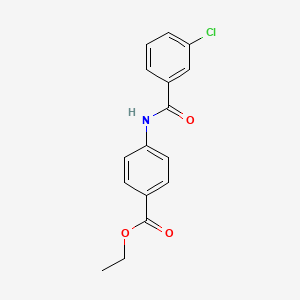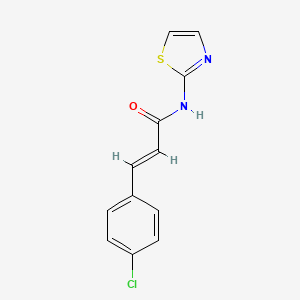![molecular formula C15H13Cl3N4O3 B11699433 3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide](/img/structure/B11699433.png)
3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C17H14Cl3N3O3. This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a pyridinylmethylamino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps:
Chlorination: The trichloromethyl group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The pyridinylmethylamino group is attached through a nucleophilic substitution reaction, where the pyridinylmethylamine reacts with the chlorinated intermediate.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, typically using an amine and an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various nucleophiles.
Aplicaciones Científicas De Investigación
3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-NITRO-N-(2,2,2-TRICHLORO-1-{[(2-PYRIDINYLMETHYL)AMINO]ETHYL)BENZAMIDE
- 3-NITRO-N-(2,2,2-TRICHLORO-1-{[(3-HYDROXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 2-NITRO-N-(2,2,2-TRICHLORO-1-{[(1-NAPHTHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
Uniqueness
3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C15H13Cl3N4O3 |
|---|---|
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
3-nitro-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H13Cl3N4O3/c16-15(17,18)14(20-9-10-3-2-6-19-8-10)21-13(23)11-4-1-5-12(7-11)22(24)25/h1-8,14,20H,9H2,(H,21,23) |
Clave InChI |
RXUPEOSMRLAYCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11699355.png)



![3-(1H-indol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11699371.png)
![1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11699372.png)

![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B11699380.png)
![2-(4-chlorophenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11699388.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699412.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699415.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11699435.png)

